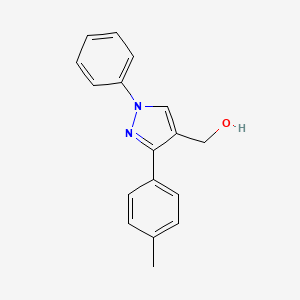

(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

Description

Contextualization of Pyrazole-Based Heterocycles in Contemporary Chemical Research

Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry and materials science. nih.govmdpi.comrsc.org The pyrazole scaffold is considered a "privileged structure" due to its presence in a multitude of biologically active compounds and its ability to engage in various molecular interactions. nih.govmdpi.com Its unique physicochemical properties, including the capacity for its N-1 atom to act as a hydrogen bond donor and its N-2 atom to serve as a hydrogen bond acceptor, make it a versatile component in drug design. nih.gov

The significance of pyrazole derivatives is underscored by their integration into numerous commercially available drugs with diverse therapeutic applications. nih.govmdpi.com Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB. nih.govmdpi.com The broad spectrum of pharmacological activities associated with the pyrazole nucleus includes anti-inflammatory, anticancer, antimicrobial, antifungal, antidepressant, and antiviral properties. nih.govmdpi.comorientjchem.org

Beyond pharmacology, pyrazole derivatives are crucial in other areas of chemical research. They are widely employed as ligands in coordination chemistry and homogeneous catalysis. nih.gov The ease with which the pyrazole ring can be functionalized allows for the fine-tuning of the electronic and steric properties of metal complexes, leading to efficient catalysts for processes like transfer hydrogenation, oxidation reactions, and polymerization. rsc.orgnih.govrsc.orgscispace.com The synthesis of the pyrazole core is well-established, with common methods including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, 1,3-dipolar cycloadditions, and various multicomponent reactions. nih.govmdpi.com

Significance of Hydroxymethylated Pyrazole Derivatives in Organic Chemistry

Hydroxymethylated pyrazoles, such as (1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol, represent a particularly valuable subclass of pyrazole derivatives in organic chemistry. The hydroxymethyl group (-CH₂OH) at the 4-position of the pyrazole ring is a versatile functional handle for further synthetic transformations. This group serves as a key building block for creating a diverse library of more complex molecules.

The direct precursors to these alcohols are often pyrazole-4-carbaldehydes (also known as 4-formylpyrazoles). chemmethod.comnih.gov These aldehydes are typically synthesized via the Vilsmeier-Haack reaction, which involves the formylation of a hydrazone intermediate. nih.govsemanticscholar.org The subsequent reduction of the formyl group provides a straightforward route to hydroxymethylated pyrazoles.

The synthetic utility of the hydroxymethyl group is extensive:

Oxidation: It can be readily oxidized to the corresponding pyrazole-4-carbaldehyde or pyrazole-4-carboxylic acid, providing access to other important classes of compounds.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), enabling the introduction of various nucleophiles at the 4-position.

Esterification and Etherification: It can react with carboxylic acids or alkyl halides to form esters and ethers, respectively, allowing for the modification of the compound's steric and electronic properties, as well as its lipophilicity.

This functional group versatility makes hydroxymethylated pyrazoles important intermediates for developing new pharmaceuticals, agrochemicals, and functional materials.

Review of Existing Research on this compound and Closely Related Scaffolds

While specific research focusing exclusively on this compound is limited, a substantial body of work exists on the synthesis and characterization of its immediate precursor, 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, and other closely related 1,3-diaryl-4-substituted pyrazoles. The primary synthetic route to the carbaldehyde precursor involves the Vilsmeier-Haack cyclization of hydrazones. nih.govsemanticscholar.orgktu.edu

The general synthesis proceeds as follows:

Condensation of a substituted acetophenone (B1666503) (e.g., 4-methylacetophenone) with phenylhydrazine (B124118) to form the corresponding phenylhydrazone.

Treatment of the resulting hydrazone with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to induce cyclization and formylation at the 4-position, yielding the target 1,3-diaryl-1H-pyrazole-4-carbaldehyde. nih.gov

Subsequent reduction of the carbaldehyde, typically using a mild reducing agent like sodium borohydride (B1222165), would afford the final this compound.

Research on analogous structures provides insight into the characterization and potential applications of this scaffold. For instance, studies on various 1,3-diaryl-1H-pyrazole-4-carbaldehydes have confirmed their structures using spectroscopic methods (¹H-NMR, ¹³C-NMR) and, in some cases, X-ray crystallography. nih.gov These carbaldehydes have been utilized as key intermediates in the synthesis of novel compounds with potential biological activities, such as antimicrobial and anti-inflammatory agents. chemmethod.comsemanticscholar.org A recent study detailed the synthesis of an imine derivative by reacting 1-phenyl-1H-pyrazole-4-carbaldehyde with 1-(p-tolyl)-1H-pyrazol-5-amine, demonstrating the utility of the carbaldehyde group in forming new C-N bonds. researchgate.net

The table below summarizes findings for closely related pyrazole-4-carbaldehyde derivatives.

| Compound Structure | Substituents | Synthetic Method | Key Findings/Applications | Reference |

|---|---|---|---|---|

| 1,3-diaryl-1H-pyrazole-4-carbaldehydes | Various aryl groups at N1 and C3 positions | Vilsmeier-Haack reaction of arylhydrazones | Used as intermediates for antibacterial, anti-inflammatory, and antiparasitic drugs. | nih.gov |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | Substituted phenyl at C3; Benzoyl at N1 | Vilsmeier-Haack reaction of corresponding hydrazones | Evaluated for antioxidant and anti-inflammatory activities; electron-donating groups enhanced activity. | semanticscholar.org |

| 1-phenyl-1H-pyrazole-4-carbaldehyde | Phenyl at N1; H at C3 | Vilsmeier-Haack reaction of acetophenone phenylhydrazone | Used as a precursor for the synthesis of biologically active imine derivatives. | ktu.eduresearchgate.net |

Research Aims and Scope for Advanced Studies on this compound

Building upon the existing knowledge of pyrazole chemistry, future research on this compound could be directed toward several promising areas. The overarching goal would be to fully characterize this compound and explore its potential in various scientific domains.

Key Research Aims:

Synthetic Optimization and Derivatization:

Develop and optimize a high-yield, scalable synthesis for this compound, potentially exploring greener solvents and catalysts.

Utilize the versatile hydroxymethyl group to synthesize a novel library of derivatives. This could include esters, ethers, carbamates, and halides, thereby modulating the compound's physicochemical properties.

Comprehensive Structural and Physicochemical Characterization:

Perform detailed structural elucidation of the parent compound and its key derivatives using advanced spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to establish unambiguous structure-property relationships.

Determine key physicochemical parameters such as solubility, lipophilicity (LogP), and pKa, which are critical for predicting its behavior in biological and chemical systems.

Exploration of Biological Activity:

Given the broad pharmacological profile of pyrazoles, screen the parent compound and its derivatives for a range of biological activities. nih.govmdpi.com

Initial screenings could target its potential as an anticancer agent against various human cancer cell lines, as an anti-inflammatory agent by assessing COX-1/COX-2 inhibition, and as an antimicrobial agent against a panel of pathogenic bacteria and fungi.

Investigation in Materials Science and Catalysis:

Explore the potential of this compound and its derivatives as ligands for coordination with various transition metals. rsc.orgnih.gov

Synthesize novel metal-organic complexes and evaluate their catalytic efficacy in important organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

The scope of these advanced studies would be to systematically unlock the scientific potential of the this compound scaffold, paving the way for its potential application in drug discovery, catalysis, or materials science.

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-11,20H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUYEUZHDZKNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322202 | |

| Record name | [3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36640-66-1 | |

| Record name | [3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 1 Phenyl 3 P Tolyl 1h Pyrazol 4 Yl Methanol

Retrosynthetic Approaches and Precursor Synthesis for the 1-Phenyl-3-p-tolyl-1H-pyrazole Core

The synthesis of the 1-phenyl-3-p-tolyl-1H-pyrazole core is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a cornerstone reaction in pyrazole (B372694) chemistry first reported by Ludwig Knorr in 1883. jetir.orgnih.gov Retrosynthetic analysis of the target pyrazole scaffold logically disconnects the ring at the N1-C5 and C3-C4 bonds, identifying phenylhydrazine (B124118) and a suitably substituted 1,3-diketone as the primary precursors.

The key 1,3-dicarbonyl precursor required is 1-(p-tolyl)-butane-1,3-dione. The synthesis of such β-diketones can be accomplished through several methods, most notably the Claisen condensation between an ester (e.g., ethyl acetate) and a ketone (e.g., 4'-methylacetophenone).

A highly efficient, one-pot method for pyrazole synthesis involves the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine. mdpi.comorganic-chemistry.org This approach is noted for its speed, generality, and chemoselectivity, allowing for the creation of previously inaccessible pyrazole structures. mdpi.comorganic-chemistry.org For the specific synthesis of the 1-phenyl-3-p-tolyl-1H-pyrazole core, the reaction would involve 4'-methylacetophenone, an acetylating agent, and phenylhydrazine.

The general reaction is outlined below:

Scheme 1: General Synthesis of the 1,3-Disubstituted Pyrazole Core

This image is a placeholder representation of the chemical reaction.

The condensation reaction itself can proceed via two potential pathways, leading to two regioisomeric products: the 1,3-disubstituted pyrazole and the 1,5-disubstituted pyrazole. The regioselectivity is influenced by the reaction conditions and the electronic and steric nature of the substituents on both the diketone and the hydrazine. Generally, the more nucleophilic nitrogen of phenylhydrazine attacks the more electrophilic carbonyl carbon of the diketone.

Targeted Synthesis of the 4-Hydroxymethyl Moiety via Directed Functionalization

Once the 1-phenyl-3-p-tolyl-1H-pyrazole core is assembled, the introduction of the 4-hydroxymethyl group is typically achieved through functionalization at the C4 position of the pyrazole ring.

Reductive Transformations of Carbaldehyde Precursors

A prevalent and reliable two-step method involves the formylation of the pyrazole ring, followed by the reduction of the resulting aldehyde.

Formylation: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrazole. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction proceeds via an electrophilic substitution at the C4 position to yield 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

Reduction: The subsequent step is the selective reduction of the carbaldehyde to the primary alcohol. This transformation is commonly achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a standard choice for this conversion due to its high chemoselectivity for aldehydes over other potential functional groups.

Table 1: Reductive Transformation of Pyrazole-4-carbaldehyde

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde |

Direct Hydroxymethylation Protocols

Directly introducing a hydroxymethyl (-CH₂OH) group onto the pyrazole nucleus in a single step is a less common but potentially more atom-economical approach. This can be achieved through electrophilic hydroxymethylation using formaldehyde (B43269) or its synthetic equivalents (e.g., paraformaldehyde) under acidic or basic conditions. The reactivity of the pyrazole ring and the specific conditions employed are critical to ensure selective functionalization at the C4 position and to avoid side reactions such as polymerization of formaldehyde or N-alkylation.

Green Chemistry Principles in the Synthesis of (1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol Analogs

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. researchgate.nettandfonline.compharmacognosyjournal.net These strategies focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.nettandfonline.compharmacognosyjournal.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in pyrazole synthesis, significantly reducing reaction times from hours to minutes and often improving product yields. researchgate.netdergipark.org.tracs.org This technique can be applied to the classical Knorr synthesis, providing a rapid and efficient route to the pyrazole core. dergipark.org.tr Studies have shown that solvent-free reactions under microwave conditions can be particularly effective. researchgate.net

Ultrasound-Assisted Synthesis: Sonication is another non-traditional energy source used to accelerate chemical reactions. benthamdirect.com Ultrasound-assisted synthesis of pyrazoles offers advantages such as shorter reaction times, milder conditions, and improved yields. nih.govarabjchem.orgasianpubs.org This method has been successfully used for synthesizing various pyrazole and pyrazoline derivatives. nih.govnih.gov

Solvent-Free and Green Solvent Conditions: Conducting reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol is a key aspect of green chemistry. tandfonline.com One-pot, solvent-less procedures for creating pyrazole analogs have been developed, often utilizing grinding techniques or catalysts like tetrabutylammonium (B224687) bromide. tandfonline.comias.ac.in Nano-catalysts, such as nano-ZnO or nano-magnetic catalysts, have also been employed to facilitate pyrazole synthesis in green solvents, offering high yields and easy catalyst recovery. pharmacognosyjournal.netnih.gov

Table 2: Comparison of Green Synthesis Methods for Pyrazole Analogs

| Method | Energy Source | Typical Solvent(s) | Key Advantages |

|---|---|---|---|

| Microwave-Assisted | Microwaves | Ethanol, Water, or Solvent-free | Rapid reaction times, higher yields, increased selectivity. acs.orgbenthamdirect.com |

| Ultrasound-Assisted | Ultrasonic Waves | Ethanol, Water | Enhanced reaction rates, milder conditions, improved yields. benthamdirect.comnih.gov |

Chemo-, Regio-, and Stereoselective Syntheses of Derivatized this compound Structures

Achieving high levels of selectivity is paramount in the synthesis of complex, functionalized pyrazole derivatives.

Chemoselectivity: In molecules with multiple functional groups, chemoselectivity allows for the transformation of one group while leaving others intact. For instance, in the synthesis of the target compound from its carbaldehyde precursor, the use of NaBH₄ ensures the selective reduction of the aldehyde without affecting the aromatic rings or the pyrazole core. Further derivatization of this compound would rely on chemoselective reactions, such as selective esterification or etherification of the primary alcohol.

Regioselectivity: The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can yield two regioisomers. Controlling the regioselectivity to favor the desired 1,3,5-trisubstituted pattern is a significant challenge. beilstein-journals.org The outcome is often dictated by the subtle electronic differences between the two carbonyl groups and the steric hindrance around them. nih.gov The use of specific catalysts, ionic liquids, or flow chemistry setups can enhance regioselectivity, ensuring the formation of a single, desired isomer. jocpr.comjocpr.commdpi.com For example, copper-catalyzed sydnone-alkyne cycloadditions have been developed for the regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org

Stereoselectivity: While the parent compound this compound is achiral, stereoselectivity becomes crucial when synthesizing derivatives with chiral centers. For example, a 1,3-dipolar cycloaddition reaction is a powerful tool for creating spiro-heterocycles containing a pyrazole scaffold with high regio- and stereocontrol. researchgate.net The Michael addition of pyrazoles to conjugated carbonyl alkynes can also be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity, where the choice of catalyst (e.g., the presence or absence of Ag₂CO₃) dictates the isomeric outcome. nih.gov

Cascade and Multicomponent Reactions for Scaffold Assembly

To enhance synthetic efficiency and adhere to green chemistry principles, one-pot cascade and multicomponent reactions (MCRs) have been developed for the assembly of complex pyrazole scaffolds. mdpi.com

Cascade Reactions: These processes involve multiple sequential transformations within a single synthetic operation, avoiding the isolation of intermediates. ccspublishing.org.cn Iodine-mediated cascade reactions have been used to synthesize amino pyrazole thioether derivatives from phenylhydrazine, aminonitriles, and benzenethiol (B1682325) in a metal- and solvent-free approach. acs.orgnih.gov Copper-catalyzed cascade reactions of α-diazocarbonyl compounds have also been developed to construct functionalized pyrazolyl structures with high atom economy and regioselectivity. rsc.org

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form a product that contains portions of all reactants. bookpi.org This strategy offers high atom economy and operational simplicity. Various MCRs have been reported for the synthesis of highly substituted pyrazoles. beilstein-journals.orgnih.gov For example, a one-pot, three-component reaction of a ketone, an aldehyde, and hydrazine monohydrochloride can produce pyrazoline intermediates, which are then oxidized in situ to yield pyrazoles. organic-chemistry.org Similarly, the one-pot condensation of 1,3-dicarbonyl compounds, aldehydes, and hydrazines can be catalyzed by ionic liquids to afford fully substituted pyrazoles with high regioselectivity. nih.gov These MCR approaches provide a powerful and convergent route to complex pyrazole derivatives. bookpi.orgnih.gov

Reactivity and Transformational Chemistry of 1 Phenyl 3 P Tolyl 1h Pyrazol 4 Yl Methanol

Chemical Modifications at the Hydroxyl Group

The primary alcohol moiety is a key site for chemical transformations, allowing for the synthesis of a diverse range of derivatives through reactions like esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of (1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)methanol is expected to undergo typical alcohol reactions. Esterification can be achieved under standard conditions, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through acid-catalyzed Fischer esterification with carboxylic acids. While direct studies on the title compound are not prevalent, the general principles of alcohol reactivity are applicable. For instance, the reaction with acetic anhydride (B1165640) would yield (1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyl acetate.

Similarly, etherification can be accomplished via methods like the Williamson ether synthesis. This would involve deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether derivative.

Oxidation Pathways and Derivative Synthesis

The oxidation of the primary alcohol group in this compound represents a pivotal transformation, leading to the corresponding aldehyde, 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a crucial intermediate for a wide array of subsequent condensation and cycloaddition reactions. A notable method for this conversion involves the use of iron(III) chloride hexahydrate (FeCl3·6H2O) catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This system provides a mild and efficient route for the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol derivatives to their respective aldehydes in yields ranging from 50-85%, effectively avoiding over-oxidation to the carboxylic acid. researchgate.netumich.edu

The synthesis of the parent alcohol itself is often achieved through the reduction of the corresponding pyrazole-4-carboxylate ester using reducing agents like lithium aluminum hydride (LiAlH4). chemicalbook.com Therefore, the oxidation pathway is a key step in functional group interconversion, enabling access to the rich chemistry of the pyrazole-4-carbaldehyde scaffold.

Electrophilic and Nucleophilic Substitutions on the Pyrazole (B372694) and Aryl Moieties

The pyrazole ring is generally considered an electron-rich aromatic system. Electrophilic aromatic substitution on the pyrazole nucleus typically occurs at the C4 position. However, in the title compound, this position is already substituted with the methanol (B129727) group, thus directing potential electrophilic attacks to either the C5 position of the pyrazole ring or to the appended N-phenyl and C-tolyl rings. The specific regioselectivity would be influenced by the directing effects of the substituents and the reaction conditions.

Nucleophilic substitution on the pyrazole ring is generally less favorable unless activated by strong electron-withdrawing groups. For this compound, such reactions are not commonly observed.

Metal-Catalyzed Transformations and C-H Functionalization of the Pyrazole Nucleus

Modern synthetic methodologies, particularly transition-metal-catalyzed reactions, offer powerful tools for the functionalization of heterocyclic systems like pyrazoles. rsc.org C-H functionalization reactions provide a direct route to introduce new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. rsc.org

For 1,3-diarylpyrazoles, palladium-catalyzed C-H activation can be employed to create more complex structures. For example, related 1,3-diaryl-4-halo-1H-pyrazoles have been shown to undergo Pd-catalyzed C–H bond activation to form 1,2,5-triaryl-substituted pyrazoles. nih.gov This suggests that if this compound were to be halogenated on one of its aryl rings, it could serve as a substrate for subsequent metal-catalyzed cross-coupling reactions to introduce further aryl substituents. The hydroxyl group itself or the pyrazole nitrogen atoms could potentially act as directing groups to control the regioselectivity of C-H functionalization on the phenyl or tolyl rings.

Cycloaddition and Condensation Reactions Involving this compound

The most significant reactivity in this category stems from the aldehyde derivative, 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, obtained via oxidation of the title compound. This aldehyde is an excellent electrophile and a versatile building block for synthesizing a variety of more complex heterocyclic systems.

It readily undergoes condensation reactions with various nucleophiles. For instance, Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a base such as piperidine, yields α,β-unsaturated products. ekb.eg These reactions are fundamental in constructing new ring systems. A study on the analogous 1,3-diphenylpyrazole-4-carboxaldehyde demonstrated its utility in multicomponent reactions, leading to densely functionalized fused heterocycles like pyrano[2,3-c]pyrazoles. ekb.egnih.gov

The aldehyde also reacts with hydrazines to form hydrazones and with primary amines to yield Schiff bases (imines). ekb.egresearchgate.net These derivatives can participate in further cyclization reactions to generate novel heterocyclic frameworks.

Below is a table summarizing the condensation reactions of the analogous 1,3-diphenylpyrazole-4-carboxaldehyde, which illustrates the expected reactivity of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

| Reagent | Catalyst/Conditions | Product Type | Reference |

| Malononitrile | Piperidine / Reflux | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | ekb.eg |

| Ethyl Cyanoacetate | Piperidine / Reflux | Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate | ekb.eg |

| Phenylhydrazine (B124118) | Acetic Acid / Reflux | 4-(((2-Phenylhydrazinylidene)methyl)-1,3-diphenyl-1H-pyrazole | ekb.eg |

| Aniline Derivatives | Acetic Acid / Reflux | N-Aryl-1-(1,3-diphenyl-1H-pyrazol-4-yl)methanimine | ekb.eg |

| 4-Hydroxycoumarin (2 eq.) | Conc. HCl / Reflux | Pyrazolyl-bis(4-hydroxycoumarin) derivatives | nih.gov |

| Dimedone (2 eq.) | Conc. HCl / Reflux | Pyrazolylxanthenedione derivatives | nih.gov |

These examples underscore the synthetic utility of the pyrazole-4-carbaldehyde scaffold, accessible directly from this compound, in building molecular complexity.

Mechanistic Investigations of Chemical Processes Involving 1 Phenyl 3 P Tolyl 1h Pyrazol 4 Yl Methanol

Reaction Pathway Elucidation Through Kinetic and Spectroscopic Analyses

The elucidation of the reaction pathway for the formation of (1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)methanol would involve a multi-faceted approach, combining kinetic studies and various spectroscopic techniques to monitor the reaction progress and identify key species. The synthesis is logically approached in two main stages: the formation of the pyrazole (B372694) core and the subsequent elaboration of the C4-substituent.

The construction of the 1-phenyl-3-p-tolyl-1H-pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine (B124118). The regioselectivity of this condensation is a critical aspect, and kinetic studies can shed light on the factors controlling it. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.aracs.org

Following the formation of the pyrazole ring, a common route to introduce the C4-methanol group is through a Vilsmeier-Haack formylation to yield the corresponding 4-carbaldehyde, which is then reduced. nih.govijpcbs.comorganic-chemistry.orgmdpi.com The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution, and its kinetics can be followed by monitoring the consumption of the pyrazole starting material and the appearance of the formylated product using techniques like HPLC or NMR spectroscopy. nih.gov Spectroscopic analysis, particularly ¹H and ¹³C NMR, is crucial for confirming the structure of the resulting 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. nih.govsemanticscholar.org

The final step, the reduction of the carbaldehyde to the methanol (B129727), can be monitored using IR spectroscopy by observing the disappearance of the carbonyl (C=O) stretching frequency and the appearance of a broad O-H stretching band. researchgate.net Kinetic analysis of this reduction step would help in optimizing reaction conditions to maximize yield and minimize side products.

A plausible reaction pathway is outlined below:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Pyrazole Synthesis | 1-(p-tolyl)-3-phenylpropane-1,3-dione, Phenylhydrazine | Acid or base catalysis, typically in a suitable solvent like ethanol (B145695). | 1-Phenyl-3-p-tolyl-1H-pyrazole |

| 2 | Formylation | 1-Phenyl-3-p-tolyl-1H-pyrazole | Vilsmeier-Haack reagent (POCl₃, DMF) | 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde |

| 3 | Reduction | 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde | Reducing agent (e.g., NaBH₄, LiAlH₄) in a suitable solvent (e.g., methanol, THF) | This compound |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are pivotal for a complete mechanistic understanding. In the synthesis of this compound, several transient species are expected.

During the pyrazole ring formation from a 1,3-dicarbonyl compound and phenylhydrazine, a key intermediate is the corresponding hydrazone. semanticscholar.orgnih.gov These intermediates can sometimes be isolated and characterized. Their structures are typically confirmed using spectroscopic methods such as NMR and mass spectrometry. nih.gov The subsequent cyclization and dehydration of the hydrazone lead to the aromatic pyrazole ring.

In the Vilsmeier-Haack formylation step, the active electrophile is the Vilsmeier reagent, a chloroiminium ion, generated from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. organic-chemistry.orgmdpi.com The reaction proceeds through a Wheland-type intermediate, a common feature of electrophilic aromatic substitution reactions. Direct observation of these intermediates is often challenging due to their transient nature, but their existence is well-supported by extensive mechanistic studies on related systems.

For the reduction of the pyrazole-4-carbaldehyde, the reaction mechanism with a hydride reducing agent like sodium borohydride (B1222165) involves the nucleophilic attack of a hydride ion on the carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated upon workup to yield the final alcohol product. While this alkoxide intermediate is not typically isolated, its formation is a cornerstone of carbonyl reduction mechanisms.

| Reaction Step | Potential Intermediate | Method of Characterization |

| Pyrazole Synthesis | Hydrazone | Isolation and characterization by NMR, IR, and Mass Spectrometry. nih.gov |

| Vilsmeier-Haack Formylation | Wheland-type intermediate (Sigma complex) | Indirect evidence from kinetic studies and computational modeling. |

| Carbonyl Reduction | Tetrahedral alkoxide | Inferred from established mechanisms of carbonyl reduction. |

Catalytic Role and Influence of Reaction Conditions on Selectivity

While there is no specific information in the reviewed literature on the catalytic role of this compound itself, pyrazole derivatives are widely used as ligands in catalysis. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the hydroxyl group of the methanol substituent could also participate in coordination, making it a potential bidentate ligand.

The synthesis of the pyrazole core often requires a catalyst, which can be either an acid or a base, to facilitate the condensation and cyclization steps. The choice of catalyst and reaction conditions can significantly influence the regioselectivity of the reaction, especially when an unsymmetrical 1,3-dicarbonyl precursor is used. nih.gov For instance, the reaction temperature can be a critical factor in determining the product distribution. nih.gov

The influence of reaction conditions on selectivity is also evident in the Vilsmeier-Haack reaction. The regioselectivity of formylation on the pyrazole ring is directed to the 4-position due to the electronic properties of the ring system. However, harsh reaction conditions can sometimes lead to side reactions.

In the context of using pyrazole derivatives as catalysts, the reaction conditions such as solvent, temperature, and the nature of the reactants play a crucial role in determining the efficiency and selectivity of the catalyzed reaction. For example, in copper-catalyzed reactions involving pyrazole ligands, the solvent can influence the coordination geometry around the copper center, which in turn affects the catalytic activity. mdpi.com

The following table summarizes the influence of reaction conditions on the synthesis of pyrazole derivatives, which can be extrapolated to the synthesis of the title compound.

| Reaction | Condition Varied | Effect on Selectivity/Yield |

| Pyrazole Synthesis | Solvent | Fluorinated alcohols can significantly improve regioselectivity. conicet.gov.aracs.org |

| Pyrazole Synthesis | Catalyst | The choice between acid and base catalysis can affect the reaction rate and yield. jetir.org |

| Pyrazole Synthesis | Temperature | Can influence the ratio of kinetic versus thermodynamic products. nih.gov |

Computational and Theoretical Chemistry of 1 Phenyl 3 P Tolyl 1h Pyrazol 4 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. eurasianjournals.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, providing a foundation for predicting its chemical behavior. For (1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)methanol, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate electronic properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole (B372694) derivatives, the distribution of these orbitals is typically spread across the aromatic rings. In this compound, the HOMO is expected to be localized mainly on the phenyl and tolyl rings, while the LUMO would be distributed across the pyrazole core and its substituents. Theoretical calculations for related pyrazole structures provide insight into the expected energy values.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole Derivative (Note: Data is illustrative, based on similar reported pyrazole structures, and not specific to this compound.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.15 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.03 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Gap (ΔE) | 5.12 | Energy difference; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) maps are visual representations of the total electrostatic potential on the surface of a molecule. nih.gov These maps are invaluable for understanding how a molecule will interact with other charged species. The different colors on an MEP map indicate regions of varying electrostatic potential:

Red: Regions of most negative potential, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.

Blue: Regions of most positive potential, usually around hydrogen atoms. These are sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, the MEP map would show negative potential (red) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol (B129727) group. Positive potential (blue) would be concentrated around the hydrogen atoms, particularly the hydroxyl proton. This distribution helps predict intermolecular interactions, such as hydrogen bonding, and identifies the most reactive sites for chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, especially in a biological context. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule by calculating the energy associated with rotations around its single bonds. For this compound, key torsional angles would include the rotations of the phenyl and p-tolyl rings relative to the pyrazole core, and the orientation of the methanol substituent.

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. eurasianjournals.com By simulating the molecule in a solvent environment (like water), MD can explore its dynamic behavior, conformational flexibility, and stability. nih.gov An MD simulation for this compound would reveal how the molecule behaves in solution, how its different parts move relative to each other, and the stability of its interactions with surrounding solvent molecules. Parameters such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of the molecular structure throughout the simulation. chemmethod.com A stable system is indicated by a steady RMSD slope, whereas large fluctuations can suggest instability. chemmethod.com

Theoretical Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of a molecule, which is extremely useful for confirming its structure and interpreting experimental data. rsc.org

NMR Spectroscopy: Theoretical calculations using methods like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom in the molecule, aiding in the assignment of peaks in an experimental spectrum. jocpr.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks observed in an Infrared (IR) spectrum. jocpr.com This allows for the assignment of specific vibrational modes (e.g., O-H stretch, C=N stretch, aromatic C-H bends) to the observed IR bands, confirming the presence of key functional groups. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. nih.gov The calculations can determine the wavelength of maximum absorption (λmax), which is related to the electronic structure and extent of conjugation in the molecule. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyrazole Derivative (Note: This data is exemplary and intended to show the correlation between theoretical and experimental values for similar compounds.)

| Spectroscopic Data | Theoretical Value | Experimental Value |

| ¹H NMR (δ, ppm) | 7.85 (pyrazole H) | 7.82 (pyrazole H) |

| ¹³C NMR (δ, ppm) | 145.2 (pyrazole C) | 144.7 (pyrazole C) |

| IR (cm⁻¹) | 1605 (C=N stretch) | 1600 (C=N stretch) |

| UV-Vis (λmax, nm) | 250 | 255 |

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. mdpi.com For the synthesis of this compound, which typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648) followed by functional group modification, computational modeling can identify the key steps. mdpi.com

This involves locating the transition state structures—the highest energy points along the reaction pathway—and calculating their energies. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Theoretical calculations can elucidate the favorability of different reaction pathways, explain the observed regioselectivity, and model the role of catalysts in lowering the activation energy. mdpi.com For instance, studies on pyrazole formation have computationally investigated whether the reaction proceeds through specific intermediates, helping to rationalize the final product distribution. mdpi.com

Ligand-Target Interaction Prediction and Theoretical Binding Affinity Studies

Given the prevalence of pyrazole derivatives in medicinal chemistry, predicting how this compound might interact with a biological target is a key application of computational chemistry. nih.govresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, such as an enzyme or receptor. nih.govijpbs.com

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net A lower binding energy typically indicates a more stable and favorable interaction. researchgate.net These studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. chemmethod.com For example, docking studies on pyrazole derivatives have been used to screen for potential inhibitors of enzymes like receptor tyrosine kinases and cyclooxygenase-2 (COX-2). nih.govmdpi.com Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov

Table 3: Example of Docking Results for a Pyrazole Derivative with a Protein Target (Note: Data is for illustrative purposes.)

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -10.35 | Indicates strong binding affinity. |

| Key Interacting Residues | Arg125, Phe357, Tyr666 | Amino acids in the active site forming bonds. |

| Types of Interactions | Hydrogen bonds, π-π stacking, π-cation | The specific non-covalent bonds stabilizing the complex. |

Applications of 1 Phenyl 3 P Tolyl 1h Pyrazol 4 Yl Methanol and Its Functionalized Derivatives

Utility as Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

Pyrazole (B372694) derivatives are well-established as effective ligands in coordination chemistry due to the presence of nitrogen atoms with available lone pairs for metal coordination. The specific compound, (1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)methanol, and its derivatives offer multiple coordination modes, acting as versatile building blocks for the synthesis of a wide array of metal complexes. The pyrazole nitrogen atoms can coordinate to a metal center, and the hydroxyl group of the methanol (B129727) moiety can also participate in coordination, either in its neutral form or as a deprotonated alkoxide. This versatility allows for the formation of both mononuclear and polynuclear complexes with varied geometries and electronic properties.

The resulting metal complexes often exhibit significant catalytic activity in both homogeneous and heterogeneous systems. For instance, palladium complexes bearing pyrazole-based ligands have demonstrated high efficiency in catalyzing C-C coupling reactions, such as the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net The electronic and steric properties of the ligands, influenced by the phenyl and p-tolyl substituents, play a crucial role in the catalytic cycle, affecting the oxidative addition and reductive elimination steps. While direct catalytic data for this compound complexes is not extensively documented, the performance of structurally similar pyrazole-phosphine ligands provides insight into their potential.

| Aryl Halide | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |

| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 92 |

| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 75 |

This table illustrates the typical high yields achieved in Suzuki coupling reactions catalyzed by palladium complexes with pyrazole-based ligands, suggesting the potential of this compound-derived ligands in similar catalytic systems.

Furthermore, copper complexes with pyrazole-based ligands have been investigated for their catecholase activity, mimicking the function of certain enzymes in the oxidation of catechols. The catalytic efficiency of these complexes is influenced by the ligand structure, the nature of the copper salt, and the solvent used. dntb.gov.ua The methanol group in this compound could be functionalized to create multidentate ligands, potentially enhancing the stability and activity of such biomimetic catalysts.

Integration into Novel Material Systems (e.g., Polymers, Metal-Organic Frameworks)

The structural rigidity and coordinating ability of pyrazole derivatives make them excellent candidates for the construction of novel material systems, such as coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The functional groups on the organic linker play a critical role in determining the structure, porosity, and properties of the resulting MOF.

The this compound molecule, with its pyrazole core and methanol functional group, can act as a versatile linker in the synthesis of MOFs. The pyrazolate anion can bridge metal centers, while the methanol group can either coordinate to the metal or be post-synthetically modified to introduce other functionalities. Pyrazolate-based MOFs have been shown to be promising materials for various applications, including the selective capture of harmful gases like formaldehyde (B43269). dtu.dkresearchgate.net The ability to tailor the organic ligand is a key advantage in MOF design, and the use of a tritopic pyrazole-based ligand has led to the formation of MOFs with unusual "pinwheel"-shaped pores. digitellinc.com

| Property | Value |

|---|---|

| Metal Center | Aluminum |

| Organic Linker | Pyrazole-3,5-dicarboxylate |

| Saturation Adsorption Capacity (mmol g⁻¹) | 5 |

| Technically Usable Capacity (mmol g⁻¹) | 3 |

| Stability | Water-stable |

| Regenerability | Reusable for at least 10 cycles |

This table highlights the performance of a pyrazolate-based MOF, demonstrating the potential of incorporating pyrazole moieties into porous materials for environmental applications. The functional methanol group of the title compound could be used to create similar or even more complex and functional MOF structures.

In addition to MOFs, pyrazole derivatives can be incorporated into polymers. Vinylpyrazoles, for instance, can undergo free-radical polymerization to form polymers with interesting properties and applications in materials science and catalysis. researchgate.netresearchgate.net The methanol group of this compound could be esterified with acrylic acid or a similar vinyl-containing monomer to produce a polymerizable pyrazole derivative.

Role as Scaffolds in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules capable of self-assembly into well-defined supramolecular architectures is a key aspect of this field. Pyrazole derivatives, particularly those with N-H groups, are excellent building blocks for supramolecular assembly due to their ability to act as both hydrogen bond donors and acceptors.

While this compound has a substituted N1-position, the methanol group introduces a potent hydrogen bonding site (O-H). This hydroxyl group can form strong hydrogen bonds with other molecules, including other pyrazole derivatives, leading to the formation of chains, sheets, or more complex three-dimensional networks. semanticscholar.orgnih.gov The phenyl and p-tolyl groups can also participate in π-π stacking interactions, further directing the self-assembly process.

The resulting supramolecular assemblies can act as hosts for smaller guest molecules, a central concept in host-guest chemistry. frontiersin.orgnih.govfrontiersin.org The cavities or channels within the supramolecular structure can selectively bind guest molecules based on their size, shape, and chemical properties. The design of pyrazole-based macrocycles has led to the development of highly selective inhibitors for biological targets, demonstrating the potential of these scaffolds in creating sophisticated host-guest systems. nih.gov The functionalization of the methanol group in this compound could be used to construct larger, pre-organized host molecules with tailored binding cavities.

Development as Advanced Reagents for Analytical and Sensing Platforms

The unique photophysical properties of many pyrazole derivatives have led to their development as fluorescent chemosensors for the detection of various analytes, particularly metal ions. researchgate.net These sensors typically consist of a fluorophore (the pyrazole core) and a receptor unit that selectively binds to the target analyte. Upon binding, a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity (turn-on or turn-off), or a shift in the emission wavelength, is observed.

The this compound scaffold can be readily functionalized to create such sensors. The methanol group can be converted to an aldehyde, which can then be reacted with various amines to introduce a range of receptor moieties. For example, the introduction of a dipicolylamine group is a common strategy for creating sensors for Zn²⁺ ions. nih.gov The pyrazole ring itself, often part of a larger conjugated system, acts as the signaling unit.

| Analyte | Fluorescence Response | Limit of Detection (LOD) |

|---|---|---|

| Cd²⁺ | High Selectivity and Sensitivity | Not specified |

| Co²⁺, Cu²⁺, Hg²⁺, Mn²⁺, Zn²⁺, Fe³⁺, Pb²⁺, Ni²⁺, Al³⁺ | Minimal Interference | - |

This table shows the selectivity of a pyrazoline-based fluorescent sensor for a specific metal ion, illustrating the potential of pyrazole derivatives in analytical applications. By functionalizing the methanol group, this compound could be converted into a selective sensor for various environmentally or biologically important species.

Furthermore, pyrazole-4-carbaldehyde derivatives, which can be synthesized from the corresponding methanol, are versatile intermediates in the synthesis of a wide range of bioactive molecules and can be used as reagents in analytical methods. chemimpex.commdpi.comchemmethod.com The development of pyrazole-based sensors is a rapidly growing field, with applications in environmental monitoring, medical diagnostics, and bioimaging. nih.gov

Future Research Directions and Interdisciplinary Prospects

Development of Sustainable Synthetic Routes and Biocatalytic Approaches

Traditional synthetic methods for pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous reagents, and environmentally harmful solvents, which present significant challenges to sustainable chemistry. rsc.org Consequently, a major future direction is the development of green and sustainable synthetic pathways. The focus is on strategies that are not only efficient and high-yielding but also operationally simple, atom-economical, and environmentally benign. orientjchem.org

Future research will likely concentrate on applying and optimizing green chemistry principles specifically for the synthesis of (1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)methanol and its analogs. Key areas of development include:

Energy-Efficient Techniques : Microwave and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reactions, often leading to higher yields and reduced reaction times compared to conventional heating. acs.orgnih.gov

Green Solvents and Catalysts : A significant shift is underway towards using environmentally friendly solvents like water or employing solvent-free reaction conditions. rsc.org The use of recyclable, non-toxic bio-organic catalysts and heterogeneous nanocatalysts, such as nano-ZnO, represents another critical area of innovation. researchgate.netnih.gov

Multicomponent Reactions (MCRs) : One-pot MCRs are highly efficient as they generate intermediate reagents in situ, reducing the need for purification of intermediates and minimizing waste. researchgate.net

Biocatalytic approaches, which utilize enzymes or whole organisms to perform chemical transformations, represent a frontier in sustainable synthesis. While not yet widely applied to pyrazole synthesis, the development of enzymatic routes could offer unparalleled selectivity and environmental compatibility.

| Strategy | Description | Key Advantages | References |

|---|---|---|---|

| Microwave/Ultrasound Assistance | Use of alternative energy sources to drive reactions. | Reduced reaction times, increased yields, higher efficiency. | acs.orgnih.gov |

| Green Solvents | Employing environmentally benign solvents, such as water, or solvent-free conditions. | Reduced environmental impact, improved safety. | rsc.org |

| Benign Catalysts | Utilization of recyclable, non-toxic, or biodegradable catalysts (e.g., nano-ZnO, bio-organic catalysts). | Minimized hazardous waste, potential for catalyst reuse. | researchgate.netnih.gov |

| Multicomponent Reactions (MCRs) | One-pot reactions where multiple starting materials react to form a product in a single step. | High atom economy, operational simplicity, reduced waste. | researchgate.net |

Advanced Computational Design and Discovery Methodologies

Computational chemistry has become an indispensable tool for accelerating the drug discovery process, offering cost-effective and efficient means to design novel therapeutics and predict their properties. orientjchem.org For pyrazole derivatives, a variety of in silico methods are being employed to guide the design of new compounds with enhanced activity and optimized pharmacological profiles. rsc.org

Future research on this compound will increasingly leverage these computational approaches:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com Advanced 2D, 3D, and 5D-QSAR studies on pyrazole derivatives have successfully identified key structural features that enhance specific biological activities, such as anticancer or hypoglycemic effects. rsc.orgresearchgate.netnih.gov These models can predict the activity of newly designed analogs before synthesis. rsc.org

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. semanticscholar.org Docking studies have been used to investigate the binding modes of pyrazole derivatives to various targets like kinases and carbonic anhydrase, providing insights that guide the design of more potent inhibitors. semanticscholar.orgmdpi.com

Molecular Dynamics (MD) Simulations : MD simulations explore the dynamic behavior and conformational changes of a molecule and its target over time. orientjchem.org For pyrazole inhibitors, MD simulations have been used to validate the stability of interactions observed in docking studies, confirming that the compound remains securely bound within the active site of the target protein. nih.govnih.gov

These computational tools, used in concert, allow for the rational design of new molecules, prioritization of synthetic targets, and a deeper understanding of the molecular basis of their activity. rsc.org

| Methodology | Application | Outcome | References |

|---|---|---|---|

| QSAR (2D, 3D, 5D) | Correlates structural features with biological activity. | Predicts the activity of new compounds; identifies key functional groups for potency. | rsc.orgresearchgate.netresearchgate.netnih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Elucidates binding interactions; guides structure-based drug design. | nih.govsemanticscholar.orgmdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assesses the stability of ligand-protein complexes; reveals dynamic behavior. | nih.govorientjchem.orgnih.gov |

| Virtual Screening | Computationally screens large libraries of compounds against a target. | Identifies potential hit compounds for further experimental testing. | rsc.org |

Identification of Novel Biological Target Mechanisms and Pathways Beyond Conventional Screening

While pyrazole derivatives are known to interact with a range of established biological targets, a significant future prospect lies in the discovery of novel mechanisms of action and molecular pathways. rsc.orgorientjchem.org Moving beyond conventional target-based screening, which focuses on known proteins, future research will employ unbiased, system-wide approaches to uncover new biology modulated by compounds like this compound.

Key methodologies for this exploration include:

Phenotypic Screening : This strategy involves testing compounds in cell- or organism-based models to identify molecules that produce a desired physiological outcome (phenotype), without a priori knowledge of the molecular target. globethesis.comrsc.org This approach is powerful for discovering first-in-class medicines with novel mechanisms of action. globethesis.com Specially designed libraries of diverse compounds, including pyrazoles, are used in these screens. rsc.org

Chemoproteomics : This powerful set of techniques is used to identify the direct protein targets of a small molecule across the entire proteome. nbinno.comresearchgate.net Methods such as affinity-based pull-downs with chemical probes can isolate binding partners for identification by mass spectrometry. semanticscholar.orgresearchgate.net This approach has been successfully used to identify the 14-3-3 protein family as the target of a pyrazolone (B3327878) compound in an ALS model and to profile the kinase selectivity of pyrrolo[3,4-c]pyrazoles. nih.govsemanticscholar.org

Genetic Approaches : Identifying the mechanism of action can also be achieved by generating resistance. For example, whole genome sequencing of Mycobacterium tuberculosis mutants resistant to novel pyrazole-containing compounds successfully identified the essential transporter MmpL3 as the molecular target. nih.gov

These advanced screening strategies will be crucial for elucidating unexpected therapeutic applications and understanding the polypharmacology (interaction with multiple targets) of pyrazole derivatives.

| Methodology | Principle | Application to Pyrazoles | References |

|---|---|---|---|

| Phenotypic Screening | Identifies compounds that produce a desired biological effect in cells or organisms. | Discovery of compounds with novel mechanisms of action from pyrazole libraries. | globethesis.comrsc.org |

| Chemoproteomics | Uses chemical probes and mass spectrometry to identify all protein targets of a compound. | Successfully identified targets like GSK3 and 14-3-3 proteins for pyrazole-based compounds. | nih.govsemanticscholar.orgresearchgate.net |

| Resistance Mutant Sequencing | Identifies the target by sequencing the genome of organisms that have evolved resistance to the compound. | Identified the MmpL3 transporter as the target for anti-tuberculosis pyrazoles. | nih.gov |

Expanding Applications in Emerging Fields of Materials Science and Chemical Biology

The unique chemical properties of the pyrazole ring extend its utility beyond pharmaceuticals into emerging interdisciplinary fields like materials science and chemical biology. nbinno.com Future research is expected to increasingly exploit the pyrazole scaffold to create novel functional materials and chemical tools for probing biological systems.

Materials Science Applications : The ability of the pyrazole ring's nitrogen atoms to coordinate with metal ions makes it an excellent building block for advanced materials. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) : Pyrazole-based ligands are used to construct highly ordered, porous materials known as MOFs and CPs. acs.orgresearchgate.netglobethesis.com These materials are being investigated for a wide range of functions, including gas storage and separation, catalysis, and for their unique magnetic and electrical properties. acs.orgresearchgate.net Future work will involve designing pyrazole linkers to tune the pore size, stability, and functionality of these frameworks for specific applications, such as carbon capture or selective adsorption of molecules. globethesis.comrsc.org

Chemical Biology Applications : In chemical biology, small molecules are used as tools to study and manipulate biological processes. Pyrazole derivatives are emerging as versatile platforms for creating such tools.

Fluorescent Chemosensors : Pyrazole derivatives are being designed as fluorescent probes that can selectively detect specific ions or molecules. nih.gov These sensors often exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte, such as metal ions like Fe³⁺, Zn²⁺, or Al³⁺. rsc.orgrsc.org This allows for the real-time monitoring of these ions in environmental and biological samples, including live-cell imaging. nih.govrsc.orgnih.gov The synthetic versatility of the pyrazole core allows for fine-tuning of the sensor's selectivity and photophysical properties. nih.gov

The continued exploration of pyrazole chemistry will undoubtedly lead to the development of new smart materials and sophisticated chemical probes, further bridging the gap between chemistry, materials science, and biology.

| Field | Application | Description | References |

|---|---|---|---|

| Materials Science | Metal-Organic Frameworks (MOFs) | Used as organic linkers to create porous crystalline materials for gas separation, storage, and catalysis. | acs.orgresearchgate.netglobethesis.comrsc.org |

| Advanced Polymers/OLEDs | Incorporated into polymers and organic light-emitting diodes (OLEDs) to create advanced functional materials. | nbinno.com | |

| Chemical Biology | Fluorescent Chemosensors | Designed as molecular probes that change fluorescence upon binding to specific metal ions (e.g., Fe³⁺, Zn²⁺) for detection and bioimaging. | rsc.orgnih.govrsc.orgnih.gov |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.